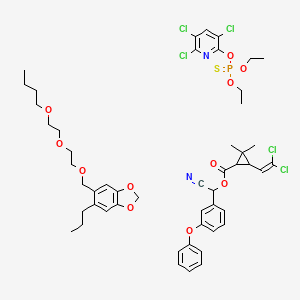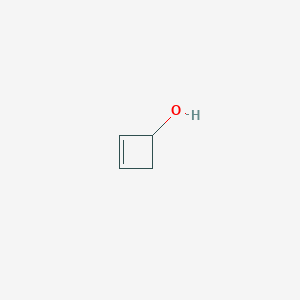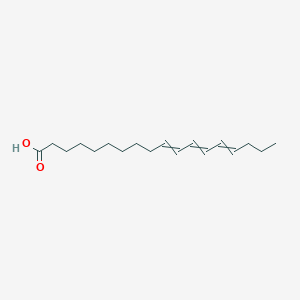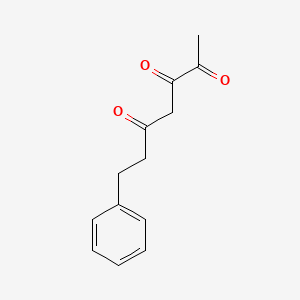
7-Phenylheptane-2,3,5-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Phenylheptane-2,3,5-trione is an organic compound characterized by a heptane backbone with phenyl and trione functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenylheptane-2,3,5-trione typically involves multi-step organic reactions. One common method includes the use of sodium ethoxide in ethanol, followed by the addition of diethyl oxalate and 2-butanone under controlled temperature conditions . The reaction mixture is then subjected to reflux and subsequent acidification to yield the desired trione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
7-Phenylheptane-2,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trione groups to hydroxyl groups or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
7-Phenylheptane-2,3,5-trione has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 7-Phenylheptane-2,3,5-trione exerts its effects involves interactions with various molecular targets. The trione groups can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in different contexts .
類似化合物との比較
Similar Compounds
Benzylacetone: Similar in having a phenyl group attached to a carbonyl-containing chain.
Phenylbutazone: Contains a phenyl group and multiple carbonyl groups, used in pharmaceuticals.
Acetophenone: A simpler compound with a phenyl group attached to a single carbonyl group.
Uniqueness
7-Phenylheptane-2,3,5-trione is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its trione structure allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .
特性
CAS番号 |
113412-12-7 |
|---|---|
分子式 |
C13H14O3 |
分子量 |
218.25 g/mol |
IUPAC名 |
7-phenylheptane-2,3,5-trione |
InChI |
InChI=1S/C13H14O3/c1-10(14)13(16)9-12(15)8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChIキー |
GKGMYJIEWPDIJJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=O)CC(=O)CCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


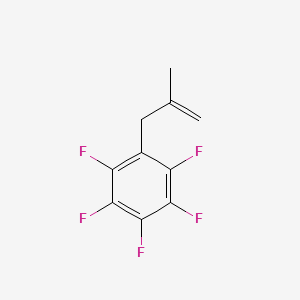
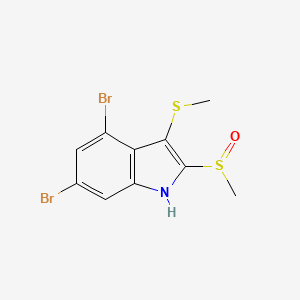
![6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14303531.png)

![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14303539.png)
![(2E)-[(Quinolin-6-yl)imino]acetic acid](/img/structure/B14303562.png)

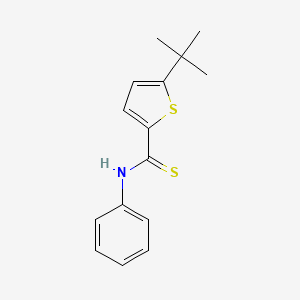
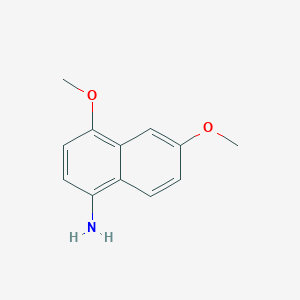
![2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one](/img/structure/B14303581.png)
